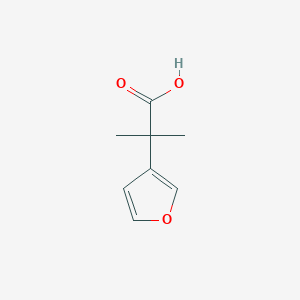

2-(Furan-3-yl)-2-methylpropanoic acid

Description

Significance of Furan (B31954) Ring Systems in Contemporary Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in modern organic chemistry. numberanalytics.combritannica.com Furan and its derivatives are not only prevalent in numerous natural products, including terpenoids, alkaloids, and polyketides, but also serve as versatile building blocks for the synthesis of complex molecules. numberanalytics.comnumberanalytics.com Their utility stems from their unique reactivity, which allows them to participate in a wide range of transformations such as electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.comacs.org

In medicinal chemistry, the furan nucleus is a privileged structure, found in a multitude of compounds exhibiting diverse biological activities. researchgate.net These include antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties. researchgate.net The incorporation of a furan ring can enhance a drug candidate's pharmacological activity, metabolic stability, or pharmacokinetic profile. numberanalytics.com For instance, the antibiotic Furazolidone contains a furan ring essential to its therapeutic effect. numberanalytics.com

Beyond pharmaceuticals, furan derivatives are crucial in the development of advanced materials. numberanalytics.com Furfural (B47365), produced from biomass like corncobs and oat hulls, is a key renewable platform chemical. britannica.com It is a precursor to materials such as polyfurfuryl alcohol, which is used to create thermosetting resins with high thermal stability and chemical resistance. numberanalytics.com The versatility and accessibility of the furan ring system ensure its continued importance in fields ranging from drug discovery to materials science. acs.org

Importance of α,α-Disubstituted Carboxylic Acids in Chemical Synthesis and as Bioactive Scaffolds

Carboxylic acids with two non-hydrogen substituents on the alpha-carbon (the carbon adjacent to the carboxyl group), known as α,α-disubstituted carboxylic acids, represent a structurally important class of molecules. The presence of a quaternary α-carbon center imparts specific conformational constraints and steric hindrance that can be advantageous in chemical synthesis and drug design. researchgate.net

These scaffolds are key components in many biologically active natural products and unnatural compounds that have garnered significant attention in biochemical research. researchgate.net In peptide chemistry, the incorporation of α,α-disubstituted amino acids (a subset of this class) can modify peptide conformations, leading to enhanced stability and biological activity. researchgate.net However, the synthesis of these sterically congested molecules presents a significant challenge for organic chemists, prompting the development of novel synthetic methodologies. researchgate.net

In synthetic chemistry, these compounds are valuable intermediates. Classic methods like the malonic ester synthesis provide a route to disubstituted acetic acid derivatives. rsc.orgbritannica.com More contemporary methods, such as metallaphotoredox catalysis, can utilize carboxylic acids as adaptive functional groups for various transformations, including decarboxylative couplings to form new carbon-carbon bonds. acs.orgprinceton.edu This synthetic utility makes them versatile precursors for a wide array of more complex molecular architectures.

Structural Characteristics and Stereochemical Considerations of 2-(Furan-3-yl)-2-methylpropanoic Acid

The structure of this compound is defined by a propanoic acid backbone substituted at the alpha-carbon (C2). This central carbon is a quaternary center, bonded to a carboxyl group (-COOH), two methyl groups (-CH3), and a furan ring attached at its 3-position.

Key Structural Features:

Furan Ring: An aromatic, electron-rich five-membered heterocycle attached at the C3 position.

Carboxylic Acid: A functional group that imparts acidic properties and allows for the formation of salts and esters.

Quaternary α-Carbon: A sterically hindered carbon atom bonded to four non-hydrogen substituents.

An important stereochemical consideration is that this compound is an achiral molecule. Although the alpha-carbon is a quaternary center, it is bonded to two identical substituents (two methyl groups). Consequently, it does not have a stereocenter and cannot exist as enantiomers.

While specific, experimentally determined data for this compound is not widely available in peer-reviewed literature, its basic properties can be cataloged and its spectroscopic characteristics can be predicted based on its functional groups.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1219960-47-0 bldpharm.com |

| Molecular Formula | C₈H₁₀O₃ |

| Chirality | Achiral |

Predicted spectroscopic data would include characteristic signals for both the furan and carboxylic acid moieties. For instance, its infrared (IR) spectrum is expected to show a very broad O-H stretching vibration absorption between 2500 and 3300 cm⁻¹ and a sharp C=O stretching absorption around 1700 cm⁻¹, which are characteristic of a hydrogen-bonded carboxylic acid. docbrown.info The proton and carbon NMR spectra would show distinct signals corresponding to the furan ring protons and carbons, as well as signals for the two equivalent methyl groups and the quaternary α-carbon.

Overview of Research Gaps and Prospective Investigations for this compound

Despite its clear definition and commercial availability, there is a notable lack of detailed scientific literature focused specifically on this compound. This presents several clear research gaps and opportunities for future investigation.

Identified Research Gaps:

Synthesis and Characterization: There is an absence of published, peer-reviewed studies detailing efficient and scalable synthetic routes to this compound. Furthermore, comprehensive spectroscopic and crystallographic data (NMR, IR, Mass Spectrometry, X-ray analysis) have not been reported, which hinders a full understanding of its chemical and physical properties.

Biological Activity: No studies appear to have been conducted on the biological or pharmacological properties of this molecule. Given that both the furan scaffold and α,α-disubstituted carboxylic acid motif are present in many bioactive compounds, this is a significant unexplored area. researchgate.netresearchgate.net

Applications in Synthesis: The potential of this compound as a synthetic intermediate or building block in medicinal or materials chemistry has not been investigated.

Prospective Investigations:

Synthetic Methodology: The development and optimization of synthetic pathways to access this compound would be a valuable contribution, enabling further research.

Biological Screening: A logical next step would be to screen the compound for a range of biological activities. Drawing parallels with related structures, investigations could focus on antimicrobial or anticancer properties. researchgate.netnih.gov For example, other furan-containing propanoic acid derivatives have demonstrated notable antimicrobial activity. mdpi.comresearchgate.net

Medicinal Chemistry Analogues: The compound could serve as a novel scaffold for the synthesis of new drug candidates. Its phenyl analog, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of the antihistamine fexofenadine. googleapis.comgoogle.com Similar applications could be explored for the furan derivative, potentially leading to new classes of therapeutic agents.

Materials Science: Its structure could be leveraged in the design of new polymers or functional materials, taking advantage of the properties of the furan ring.

Properties

IUPAC Name |

2-(furan-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHCLBWSZGUQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 3 Yl 2 Methylpropanoic Acid

Strategies for Constructing the 2-Methylpropanoic Acid Moiety

The creation of the 2,2-dimethylpropanoic acid portion, specifically the formation of the α-quaternary carbon, is a central challenge in the synthesis of the target molecule. This requires methods that can efficiently form a carbon-carbon bond at a sterically congested α-position to a carboxyl group or its synthetic equivalent.

Alkylation and Carboxylation Approaches to Form the Quaternary Carbon Center

A primary strategy for constructing the quaternary α-carbon involves the sequential alkylation of a suitable precursor. This typically begins with a less substituted acid derivative, such as (furan-3-yl)acetic acid. The α-protons of this starting material can be sequentially removed by a strong, non-nucleophilic base, followed by quenching with an alkylating agent like methyl iodide.

The general pathway involves:

Monalkylation: Deprotonation of a (furan-3-yl)acetate ester using a base such as lithium diisopropylamide (LDA) to form an enolate, followed by reaction with a methyl halide (e.g., CH₃I) to yield methyl 2-(furan-3-yl)propanoate.

Dialkylation: A second deprotonation-alkylation sequence on the mono-methylated product. This step is often more challenging due to increased steric hindrance. The use of highly reactive alkylating agents or stronger bases may be necessary to achieve good yields.

Hydrolysis: The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

An alternative approach is the direct carboxylation of a precursor already containing the furan-3-yl and isopropyl moieties. For instance, 3-isopropylfuran could be subjected to directed ortho-metalation (DoM) if a suitable directing group is present on the furan (B31954) ring, or through conversion to an organometallic species (e.g., Grignard or organolithium reagent) followed by quenching with carbon dioxide. However, direct C-H functionalization at the 3-position of furan can be challenging due to the reactivity of other positions on the ring. nih.gov

| Approach | Starting Material (Example) | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Sequential Alkylation | Methyl (furan-3-yl)acetate | 1. LDA, THF; 2. CH₃I | Methyl 2-(furan-3-yl)-2-methylpropanoate |

| Carboxylation | 3-Bromo-furan | 1. Mg or n-BuLi; 2. Isopropyl bromide; 3. n-BuLi; 4. CO₂ | 2-(Furan-3-yl)-2-methylpropanoic acid |

Rearrangement Pathways for Propanoic Acid Derivatives

Rearrangement reactions offer an alternative route to α,α-disubstituted carboxylic acids, though they are less commonly employed for this specific substitution pattern. One classical example that can be adapted is the Arndt-Eistert synthesis, which extends a carboxylic acid by one carbon. quora.comquora.com While this method is primarily for chain elongation, modifications or subsequent reactions could potentially be used. For instance, a ketene (B1206846) intermediate formed during a Wolff rearrangement could, in principle, be trapped in a [2+2] cycloaddition followed by fragmentation, although this is not a standard route to quaternary centers.

A more relevant, albeit complex, approach could involve a pinacol-type rearrangement of a suitable vicinal diol precursor. For example, a diol derived from a furan-3-yl precursor could be induced to rearrange under acidic conditions to form a ketone, which could then be oxidized to the desired carboxylic acid. The viability of such a pathway is highly dependent on the successful synthesis of the specific diol precursor.

Approaches for Incorporating the Furan-3-yl Moiety

These strategies focus on creating the C-C bond between the furan ring and the pre-formed 2-methylpropanoic acid moiety or its precursor. The choice of method depends heavily on the desired regioselectivity for the furan ring's 3-position.

Direct Furan Ring Functionalization and Coupling Strategies

Direct C-H functionalization of the furan ring is an atom-economical approach. nih.gov Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. Furan can undergo alkylation, but the reaction often suffers from a lack of regioselectivity and the potential for polymerization under strongly acidic conditions. pharmaguideline.com To synthesize this compound, one might react furan with a suitable electrophile like 2-chloro-2-methylpropanoic acid or its ester under Lewis acid catalysis. However, this would likely yield a mixture of 2- and 3-substituted products, with the 2-substituted isomer often predominating due to the higher reactivity of the C2 and C5 positions of the furan ring. nih.govnumberanalytics.com

To achieve C3 selectivity, a directing group strategy may be employed. chemistryviews.org A substituent at the C2 position of the furan can direct incoming electrophiles to the C3 position. After the coupling reaction, this directing group would need to be removed.

Cross-Coupling Methodologies Utilizing Furan Precursors

Modern cross-coupling reactions provide a powerful and regioselective means of forming the required C-C bond. These methods typically involve the reaction of an organometallic furan species with an organic electrophile.

Common cross-coupling strategies include:

Suzuki Coupling: Reaction of 3-furanboronic acid or its ester with an α-halo-2-methylpropanoate ester (e.g., methyl 2-bromo-2-methylpropanoate) in the presence of a palladium catalyst and a base. numberanalytics.com This is often a high-yielding and functional-group-tolerant method.

Stille Coupling: Coupling of a 3-(tributylstannyl)furan with an appropriate α-halo ester. This method avoids the need for a strong base but uses toxic organotin reagents.

Negishi Coupling: The reaction of a 3-furylzinc halide with an α-halo ester, catalyzed by a palladium or nickel complex.

These methods offer excellent control over the position of substitution on the furan ring, making them highly suitable for targeting the less reactive C3 position. numberanalytics.com

| Method | Furan Precursor | Coupling Partner | Catalyst System (Example) | Key Advantage |

|---|---|---|---|---|

| Suzuki | Furan-3-boronic acid | Methyl 2-bromo-2-methylpropanoate | Pd(PPh₃)₄, Na₂CO₃ | Stable reagents, mild conditions |

| Stille | 3-(Tributylstannyl)furan | Methyl 2-bromo-2-methylpropanoate | Pd(PPh₃)₄ | Base-free conditions |

| Negishi | 3-Furylzinc chloride | Methyl 2-bromo-2-methylpropanoate | Pd(dppf)Cl₂ | High reactivity of organozinc |

Cyclization and Heterocycle Formation for the Furan Ring

An alternative to functionalizing a pre-formed furan ring is to construct the ring itself from acyclic precursors that already contain the 2-methylpropanoic acid side chain. The Paal-Knorr furan synthesis is a prominent example of this approach, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.org

To apply this to the target molecule, a 1,4-dicarbonyl precursor bearing the 2-methylpropanoic acid ester moiety at the appropriate position would be required. The synthesis of such a specifically substituted dicarbonyl compound can be complex. However, this "ring-forming" strategy allows for the unambiguous placement of substituents on the resulting furan ring. Other cyclization methods, such as those involving the cycloisomerization of appropriately functionalized alkynes or allenes, could also be envisioned. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Enantiopure this compound

The creation of the chiral quaternary center in this compound necessitates the use of asymmetric synthesis techniques. These methods are broadly categorized into two main approaches: the use of catalytic amounts of a chiral molecule to induce enantioselectivity, and the stoichiometric use of a chiral auxiliary that directs the stereochemical outcome of a reaction.

Asymmetric Catalysis in Carboxylic Acid Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. In the context of α,α-disubstituted carboxylic acids like this compound, several catalytic strategies can be envisioned, drawing from methodologies developed for structurally similar compounds.

One promising avenue is the enantioselective α-alkylation of a suitable precursor. While direct catalytic asymmetric alkylation of carboxylic acid enolates remains a formidable challenge, advancements have been made in the alkylation of related substrates. For instance, chiral phase-transfer catalysis has been successfully employed for the enantioselective α-alkylation of malonate derivatives, which can then be converted to the desired carboxylic acid. nih.gov A hypothetical catalytic cycle for the synthesis of a precursor to this compound using a chiral phase-transfer catalyst is depicted below.

A chiral quaternary ammonium (B1175870) salt could be employed to facilitate the enantioselective alkylation of a 3-furylacetate derivative. The catalyst would form a chiral ion pair with the enolate, directing the approach of an electrophile, such as methyl iodide, to one face of the enolate, thereby establishing the stereocenter. Subsequent hydrolysis and decarboxylation would yield the target acid.

Another potential catalytic approach involves the asymmetric functionalization of α,β-unsaturated carboxylic acid precursors. While not directly applicable to the synthesis of a saturated quaternary center in one step, catalytic asymmetric conjugate addition reactions followed by an α-alkylation could be a viable route.

Detailed research findings on the direct asymmetric catalytic synthesis of this compound are not extensively reported in the literature. However, the principles established for the synthesis of other α-aryl-α-methylpropanoic acids provide a strong foundation for the development of such methods.

Interactive Data Table: Illustrative Examples of Asymmetric Catalysis for α-Alkylation

| Catalyst Type | Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Phase-Transfer Catalyst | α-Aryl Acetic Ester | Benzyl Bromide | Up to 99% | nih.gov |

| Chiral Lithium Amide | Propanoic Acid | Methyl Iodide | High | rsc.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and widely used strategy for the construction of stereogenic centers. wikipedia.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, the use of Evans oxazolidinone auxiliaries or pseudoephedrine as a chiral auxiliary are highly relevant and well-established methods for creating quaternary α-carbon centers. wikipedia.orgnih.govresearchgate.netsantiago-lab.com

Evans Oxazolidinone Auxiliaries:

The methodology developed by David A. Evans utilizing chiral oxazolidinones is a cornerstone of asymmetric synthesis. santiago-lab.com The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 3-furylacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a stereochemically defined enolate. This enolate can then be alkylated with high diastereoselectivity. Subsequent methylation would furnish the desired quaternary stereocenter. Finally, cleavage of the chiral auxiliary, typically via hydrolysis, would yield the enantiomerically enriched this compound. The stereochemical outcome is dictated by the stereochemistry of the oxazolidinone auxiliary. wikipedia.org

Pseudoephedrine as a Chiral Auxiliary:

Another powerful and practical chiral auxiliary is pseudoephedrine. nih.gov The synthesis would involve the formation of an amide between 3-furylacetic acid and (+)-pseudoephedrine. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then be alkylated with methyl iodide with high diastereoselectivity. A second alkylation, if necessary, can also be performed. The final step involves the removal of the pseudoephedrine auxiliary by hydrolysis to afford the enantiopure carboxylic acid.

Interactive Data Table: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | N-propanoyloxazolidinone | Benzyl Bromide | >99:1 | santiago-lab.com |

| Pseudoephedrine | Phenylacetamide | Methyl Iodide | up to 98:2 | nih.gov |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be approached with these principles in mind, from the choice of starting materials to the reaction conditions and solvents.

A key aspect of a green synthesis of this compound is the potential to derive the furan ring from renewable biomass resources. nih.gov Furfural (B47365), a platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural waste, can be a starting point. frontiersin.org While the target molecule has a 3-substituted furan ring, various synthetic transformations can be employed to convert more readily available 2-substituted furans into the desired isomer.

In the context of the synthetic methodologies discussed, several green chemistry considerations can be applied:

Catalysis: Asymmetric catalysis is inherently greener than the use of stoichiometric chiral auxiliaries as it reduces waste. The development of highly efficient and recyclable catalysts is a primary goal.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents such as bio-based solvents (e.g., 2-methyltetrahydrofuran), water, or even solvent-free reaction conditions would significantly improve the sustainability of the synthesis. mdpi.comrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, and exploring alternative energy sources like microwave irradiation can reduce the energy consumption of the synthesis.

Renewable Feedstocks: As mentioned, sourcing the furan component from biomass is a crucial step towards a sustainable synthesis.

While specific green synthetic routes for this compound are not yet well-established in the literature, the application of these principles provides a clear roadmap for future research and development in this area. The combination of biocatalysis and chemocatalysis could also offer novel and sustainable pathways. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Furan 3 Yl 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure, including connectivity and spatial relationships, can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(Furan-3-yl)-2-methylpropanoic acid is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

The furan (B31954) ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position (H-2) and the proton at the C5 position (H-5) of the furan ring are predicted to be the most downfield due to the electron-withdrawing effect of the oxygen atom. The proton at the C4 position (H-4) would appear slightly upfield by comparison. These furan protons exhibit characteristic spin-spin coupling, with coupling constants (J) that confirm their relative positions on the ring.

The two methyl groups attached to the C2 of the propanoic acid chain are chemically equivalent and are therefore expected to produce a single, sharp signal (a singlet) integrating to six protons. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | - | 1H |

| H-2 (Furan) | ~ 7.4 | Triplet/Doublet of doublets | ~ 1.6 - 1.8 | 1H |

| H-5 (Furan) | ~ 7.3 | Triplet/Doublet of doublets | ~ 1.8 - 2.0 | 1H |

| H-4 (Furan) | ~ 6.3 | Triplet/Doublet of doublets | ~ 0.8 - 1.0 | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Distinct Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.

The carbonyl carbon (-C=O) of the carboxylic acid is characteristically found at the most downfield position, typically in the range of 175-185 ppm. libretexts.org The four carbons of the furan ring will resonate in the aromatic region (approximately 110-150 ppm), with the oxygen-adjacent carbons (C2 and C5) appearing at a lower field than the other ring carbons. libretexts.org The quaternary carbon (C2 of the propanoic acid) to which the furan ring and methyl groups are attached will have a specific chemical shift, as will the equivalent carbons of the two methyl groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 180 - 185 |

| C2 (Furan) | 140 - 145 |

| C5 (Furan) | 138 - 142 |

| C3 (Furan) | 125 - 130 |

| C4 (Furan) | 110 - 115 |

| C2 (Propanoic Acid) | 40 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this molecule, cross-peaks would be expected between the coupled protons on the furan ring (H-2, H-4, and H-5), confirming their adjacency. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom. It would show correlations between H-2 and C-2, H-4 and C-4, H-5 and C-5 of the furan ring, as well as a correlation between the methyl protons and the methyl carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those from the methyl protons to the quaternary C2 and the carbonyl carbon, and critically, from the furan protons (H-2 and H-4) to the quaternary C2 of the propanoic acid moiety. This latter correlation would definitively confirm the point of attachment between the two main structural units. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the methyl protons and the furan protons at positions 2 and 4, which helps in determining the preferred conformation of the molecule around the C-C bond connecting the furan ring and the propanoic acid group.

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~ 3120 | C-H stretch (Furan) | Medium |

| 2850 - 2990 | C-H stretch (Methyl) | Medium |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1500 - 1600 | C=C stretch (Furan Ring) | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₁₀O₃, giving it a molecular weight of approximately 154.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z = 154.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da. libretexts.orgarizona.edu This would lead to a significant fragment ion at m/z 109. Another characteristic fragmentation could involve the cleavage of the bond between the furan ring and the propanoic acid moiety. The furan ring itself can undergo fragmentation, often by losing a molecule of carbon monoxide (CO, 28 Da).

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 154 | [C₈H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [M - COOH]⁺ | Loss of the carboxyl group |

| 81 | [C₅H₅O]⁺ | Pyrilium ion from furan ring cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₈H₁₀O₃), the calculated exact mass is 154.062995 Da. Experimental determination of the molecular ion's mass to within a few parts per million of this theoretical value would provide unambiguous confirmation of the molecular formula.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy is a valuable technique for identifying the presence of chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The furan ring in this compound acts as a chromophore.

The UV-Vis spectrum of furan itself in a non-polar solvent typically exhibits a strong absorption band around 200-220 nm. This absorption is attributed to a π → π* electronic transition within the conjugated diene system of the furan ring. The position and intensity of this absorption can be influenced by the nature and position of substituents on the ring.

For this compound, the primary chromophore is the 3-substituted furan ring. The alkyl and carboxylic acid groups attached to the alpha-carbon are not expected to significantly extend the conjugation of the furan ring. Therefore, the UV-Vis spectrum of this compound is predicted to show a primary absorption band in a similar region to that of simple alkyl-substituted furans.

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~215 - 225 | π → π* | Furan ring |

Note: This is a predicted value based on the spectroscopic data of similar 3-substituted furan compounds. The actual experimental value may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While no experimental crystal structure for this compound has been reported, the crystal structure of a related compound, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, has been determined. tandfonline.com Based on the known structures of other carboxylic acids and furan derivatives, a hypothetical solid-state structure for this compound can be proposed.

It is expected that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. The furan ring would be essentially planar. The bond lengths and angles within the furan ring and the propanoic acid moiety are expected to be consistent with those observed in other structurally similar compounds.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Bond Lengths (Å) | C-O (furan): ~1.36-1.37C=C (furan): ~1.34-1.44C-C (propanoic): ~1.52-1.54C=O (carboxyl): ~1.21C-O (carboxyl): ~1.32 |

| Key Bond Angles (°) | Angles within furan ring: ~106-111O-C=O (carboxyl): ~123 |

| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups |

Note: These are predicted values based on the known crystal structures of analogous furan and carboxylic acid-containing molecules. The actual experimental data is required for definitive structural elucidation.

Computational and Theoretical Investigations of 2 Furan 3 Yl 2 Methylpropanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For a compound like 2-(furan-3-yl)-2-methylpropanoic acid, Density Functional Theory (DFT) is a widely used and effective method. biointerfaceresearch.commdpi.com DFT methods, particularly with hybrid functionals like B3LYP, are employed to calculate molecular properties, including electronic structures, energies, and geometries. biointerfaceresearch.commdpi.com These calculations provide insights into the molecule's stability and reactivity. ekb.eg

Ab initio methods, such as Hartree-Fock (HF), while historically significant, are often used as a baseline. More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer higher accuracy for electronic energy calculations, though at a greater computational cost. For molecules of this size, DFT typically provides a favorable balance between accuracy and computational expense. biointerfaceresearch.com In studies of similar furan-containing acids, DFT calculations have been successfully used to determine properties like Gibbs free energies of protonation reactions and to characterize reactive cationic intermediates. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at an initial geometry and then systematically searches for a new geometry with a lower energy until a minimum on the potential energy surface is found. mdpi.com For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.

DFT methods, often with basis sets such as 6-31G* or 6-311++G(d,p), are standard for geometry optimization. biointerfaceresearch.comtandfonline.com The rotation around single bonds, such as the bond connecting the furan (B31954) ring to the quaternary carbon and the C-C bond of the propanoic acid moiety, gives rise to different conformers. Conformational analysis would be performed to identify the lowest-energy conformer (the ground state) and the relative energies of other stable conformers. This analysis is critical as the molecular geometry dictates many of its physical and chemical properties.

Illustrative Data: Optimized Geometric Parameters

The following table shows the type of data that would be generated from a geometry optimization calculation for this compound, using DFT. The values are hypothetical and for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(furan)-C(alpha) | 1.52 Å |

| Bond Length | C(alpha)-C(carboxyl) | 1.54 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O(hydroxyl) | 1.35 Å |

| Bond Angle | C(furan)-C(alpha)-C(carboxyl) | 110.5° |

| Bond Angle | O=C-O(hydroxyl) | 124.0° |

| Dihedral Angle | C(furan)-C(alpha)-C(carboxyl)-O | 15.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info For similar furan derivatives, DFT has been used to predict NMR spectra to help characterize reaction intermediates and products. mdpi.comnih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Harmonic vibrational frequency calculations, typically performed using DFT, can predict the frequencies and intensities of these modes. mdpi.com These theoretical spectra can be compared with experimental data to confirm the structure and assign specific absorption bands to the corresponding functional groups (e.g., C=O stretch of the carboxylic acid, C-O-C stretches of the furan ring). A scaling factor is often applied to the calculated frequencies to better match experimental values. biointerfaceresearch.com

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. ekb.eg The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ekb.eg For this compound, analysis would show the spatial distribution of these orbitals, indicating where the molecule is most likely to donate or accept electrons.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. mdpi.com Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the oxygen atoms of the furan ring and the carbonyl group, and a positive potential around the acidic proton of the carboxyl group.

Reactivity Descriptors and Identification of Electrophilic/Nucleophilic Sites

Based on the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be calculated. These include concepts from Conceptual DFT, such as electronegativity, chemical hardness, and softness.

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is invaluable for studying reaction mechanisms. For reactions involving this compound, such as esterification or reactions at the furan ring, DFT can be used to map out the entire reaction pathway. nih.gov This involves:

Optimizing the geometries of reactants, products, and any intermediates.

Locating the transition state (TS) structures that connect these minima on the potential energy surface.

Calculating the activation energies (the energy barrier from reactant to TS) and reaction enthalpies.

Studies on the reactions of similar furan-containing acids have used DFT to investigate cationic intermediates and propose plausible reaction mechanisms, demonstrating the utility of this approach. researchgate.net For example, modeling could elucidate the mechanism of acid-catalyzed polymerization or electrophilic substitution on the furan ring.

In Silico Modeling for Potential Molecular Interactions

In silico modeling, particularly molecular docking, is used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. researchgate.net Although this compound does not have a widely known biological target, this methodology could be used to screen it against various protein structures to explore potential bioactivities. The process involves placing the optimized 3D structure of the molecule (the ligand) into the binding site of a protein (the receptor) and calculating a docking score, which estimates the binding affinity. researchgate.net This analysis identifies plausible binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Reaction Pathways and Mechanistic Studies Involving 2 Furan 3 Yl 2 Methylpropanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(Furan-3-yl)-2-methylpropanoic acid is expected to readily undergo esterification and amidation, which are fundamental reactions for this functional group. medcraveonline.com

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or hydrochloric acid), the compound can be converted to its corresponding ester via Fischer esterification. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to yield the ester. Enzymatic esterification is also a viable pathway. medcraveonline.com

Amidation: The formation of amides from the carboxylic acid and an amine typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. The activated acid then reacts with the amine to form the amide bond, with the coupling agent being converted into a urea (B33335) byproduct.

Table 1: Examples of Esterification and Amidation in Furan-Containing Carboxylic Acids This table presents data for analogous compounds to illustrate typical reaction conditions.

| Reactant | Reagent(s) | Product Type | Yield | Reference |

| 3-(2-Furyl)acrylic acids | Various alcohols, organocatalyst | Furylacrylic esters | Good to excellent | researchgate.net |

| Secondary Metabolites | Alcohols, Enzymes (e.g., Lipase) | Ester Derivatives | ~72% | medcraveonline.com |

| 2-(Benzofuran-2-yl)propanoic acid | 4-amino-3-fluorophenol, EDC | Amide | 55% |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be induced under specific conditions or with certain structural features. libretexts.org Aromatic carboxylic acids can undergo decarboxylation at high temperatures. nist.gov For this compound, thermal decarboxylation would yield 3-isopropylfuran.

The reaction is often facilitated by catalysts, such as silver salts or acids. organic-chemistry.org The mechanism for thermal decarboxylation of acids with a double bond (like the furan (B31954) ring) attached to the α-carbon can proceed through a cyclic elimination process. libretexts.org The stability of the resulting carbanion or radical intermediate is a key factor in the ease of decarboxylation.

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-(Furan-3-yl)-2-methylpropan-1-ol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to release the alcohol.

Oxidation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, oxidative decarboxylation can occur, for instance, in the Hunsdiecker reaction, where the silver salt of a carboxylic acid reacts with bromine to form an alkyl halide and carbon dioxide. libretexts.org

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophiles and capable of participating in cycloaddition reactions. pearson.comnumberanalytics.com

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). pearson.com In an unsubstituted furan ring, substitution preferentially occurs at the C2 and C5 positions (α-positions) because the cationic intermediate (sigma complex) formed during the reaction is better stabilized by resonance, with three resonance structures compared to only two for attack at the C3 or C4 positions. quora.com

For this compound, the substituent is at the C3 position. The directing effect of this substituent will determine the position of further substitution. The 2-methylpropanoic acid group is sterically bulky and weakly deactivating through its inductive effect. Therefore, electrophilic attack is expected to occur at the available α-positions, C2 and C5, which are the most activated sites on the furan ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. numberanalytics.commdpi.comnih.gov

Table 2: Common Electrophilic Aromatic Substitution Reactions on Furan This table presents general EAS reactions applicable to the furan nucleus.

| Reaction | Typical Reagent(s) | Product | Reference |

| Nitration | Nitric acid / Acetic anhydride | 2-Nitrofuran | numberanalytics.com |

| Bromination | Bromine / Dioxane | 2-Bromofuran | pearson.com |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Formylfuran | numberanalytics.com |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 2-Acylfuran | nih.gov |

Cycloaddition Reactions of the Furan Moiety

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comnih.gov This reaction typically occurs with electron-deficient dienophiles, such as maleimides or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a 7-oxabicyclo[2.2.1]heptene adduct. mdpi.org

The aromatic character of furan means that the Diels-Alder reaction is often reversible, and the adducts may undergo a retro-Diels-Alder reaction upon heating. The presence and electronic nature of substituents on the furan ring can significantly influence the reactivity and selectivity of the cycloaddition. rsc.org Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org For 3-substituted furans, cycloaddition can occur across the C2 and C5 positions, and the substituent can influence the stereochemical outcome (endo vs. exo selectivity) of the reaction. acs.org

Ring Opening and Rearrangement Reactions Involving the Furan Heterocycle

The furan ring, a five-membered aromatic heterocycle, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under acidic conditions or in the presence of oxidizing agents. While studies specifically detailing the ring-opening of this compound are not extensively documented, the reactivity of the furan moiety suggests several plausible transformation pathways.

Acid-catalyzed reactions can lead to the formation of various compounds. For instance, treatment of furan derivatives with acid catalysts can initiate recyclization or conversion into different structures. researchgate.net In the presence of a Brønsted acid like trifluoroacetic acid (TFA), certain furan-containing compounds have been observed to undergo rapid transformations. nih.gov The mechanism often involves the protonation of the furan ring, which disrupts its aromaticity and makes it vulnerable to nucleophilic attack, potentially leading to ring cleavage. The products of such reactions can include dicarbonyl compounds. Furan ring-opening reactions are a valuable tool in organic synthesis for creating complex molecular structures with diverse functional groups. rsc.org

Oxidative rearrangements represent another significant class of reactions for the furan heterocycle. Oxidation of furan-2-carboximidamides with agents like (dicarboxyiodo)benzenes has been shown to yield N¹-acyl-N¹-(2-furyl)ureas through a carbodiimide (B86325) intermediate. rsc.org This highlights how the furan ring can participate in complex rearrangement cascades initiated by oxidation. Furthermore, the development of Lewis acid-catalyzed intramolecular ring-opening benzannulations of 5-(indolyl)2,3-dihydrofuran acetals showcases a modern approach to leveraging furan ring-opening for the synthesis of complex polycyclic structures like 1-hydroxycarbazoles. mdpi.com

Novel ring-opening rearrangements have also been observed with different activating groups and reagents. For example, N-cyclopropyl-amides can undergo a ring-opening rearrangement in the presence of aluminum chloride (AlCl₃), proceeding through a proposed aziridine (B145994) intermediate. researchgate.net While not a direct analogue, this illustrates the diverse mechanisms that can be triggered to open cyclic structures adjacent to functional groups.

Reactions Involving the Methyl-Substituted Quaternary Carbon Center

The quaternary carbon center in this compound, being substituted with a furan ring, a methyl group, a carboxyl group, and another carbon atom, is a sterically congested and generally unreactive site. Reactions that involve direct nucleophilic substitution at this center are highly improbable due to the significant steric hindrance.

The quaternary carbon of this compound is a chiral center. Any reaction occurring at this center would have significant stereochemical implications. However, due to the high steric hindrance, direct reactions such as Sₙ2 substitutions are effectively prevented. An Sₙ2 reaction requires a nucleophile to attack from the backside of the leaving group, a trajectory that is physically blocked by the bulky substituents of a quaternary carbon. ochemtutor.comlibretexts.org

Therefore, understanding the stereochemical outcomes primarily relates to reactions occurring at adjacent functional groups, where the existing chirality of the quaternary center can influence the stereochemistry of newly formed chiral centers. This is known as diastereoselective synthesis. For instance, a reaction at the carboxyl group or the furan ring could proceed with a certain facial selectivity due to the spatial arrangement of the groups around the existing chiral center. The stereoselective construction of quaternary carbon centers is a significant challenge in organic synthesis, often requiring specialized reagents and reaction conditions to control the three-dimensional arrangement of atoms. nih.gov

The determination of the absolute configuration of such chiral centers is crucial and can be achieved through various analytical techniques, including chiral liquid chromatography-mass spectrometry (LC-MS) strategies, polarimetry, and nuclear magnetic resonance (NMR) using chiral shift reagents. beilstein-archives.orgarizona.edu

Steric hindrance is a paramount factor governing the reactivity of this compound, particularly at the quaternary carbon center. The bulky groups surrounding this carbon shield it from attack by incoming reagents, significantly diminishing reaction rates for substitution reactions. libretexts.org This steric congestion effectively renders the quaternary carbon inert to many common chemical transformations.

The influence of steric hindrance extends to the molecule as a whole, directing reactivity towards less hindered sites. The most accessible sites for chemical reactions are the carboxylic acid group and the furan ring.

Carboxylic Acid Group: Reactions such as esterification or amidation would proceed readily at the carboxyl function, as the steric hindrance from the adjacent quaternary carbon is less impactful on the planar carbonyl group.

Furan Ring: Electrophilic substitution on the furan ring is a likely pathway. The steric bulk at the 3-position would direct incoming electrophiles to other positions on the ring, primarily the C5 position, which is electronically activated and less sterically encumbered.

In some cases, the expected retardation of a reaction by steric hindrance can be overcome by other factors. For example, in the gas-phase reaction of F⁻ with (CH₃)₃CI, it was found that the low Sₙ2 reactivity was not primarily due to steric hindrance but rather to a competing E2 elimination pathway. nih.gov However, for this compound in solution, the steric blocking of the quaternary center remains the dominant factor preventing direct substitution reactions. reddit.com The effect of steric hindrance is clearly demonstrated in quaternization reactions, where amines with bulky substituents show significantly lower reaction yields. mdpi.com

Catalytic Transformations of this compound

Catalytic methods offer powerful tools for the selective transformation of furan-containing molecules. For this compound, catalytic reactions could target either the furan ring or the carboxylic acid group.

One of the most relevant catalytic transformations for furan derivatives is hydroarylation, which involves the addition of an arene across a double bond. Studies on analogous compounds, such as 3-(furan-2-yl)propenoic acids, have shown that Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or Lewis acids like aluminum chloride (AlCl₃) can effectively catalyze the hydroarylation of the furan ring system. mdpi.comnih.gov These reactions proceed through superelectrophilic activation, forming O,C-diprotonated species that act as reactive electrophiles. researchgate.net

Another key catalytic pathway is hydrogenation. The furan ring can be hydrogenated to form the corresponding tetrahydrofuran derivative. This transformation is central to the conversion of biomass-derived levulinic acid into the valuable biofuel and solvent 2-methyltetrahydrofuran (B130290) (2-MTHF). mdpi.com This process typically employs metal-supported catalysts, such as platinum, palladium, or ruthenium, under a hydrogen atmosphere. The reaction proceeds in a stepwise manner, often involving intermediates like γ-valerolactone (GVL) and 1,4-pentanediol (B150768) (1,4-PDO).

The table below summarizes representative catalytic conditions used for the transformation of furan-containing acids and esters, which could be analogous to the reactivity of this compound.

| Furan Substrate | Catalyst/Reagent | Arene/Reactant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | TfOH | Benzene | Hydroarylation | 98 | mdpi.com |

| 3-(Furan-2-yl)propenoic acid | AlCl₃ | Benzene | Hydroarylation | 55 | mdpi.com |

| Methyl 3-(furan-2-yl)propenoate | TfOH | Toluene | Hydroarylation | 92 | nih.gov |

| Levulinic Acid | Pt-Mo/H-β | H₂ | Hydrogenation (to 2-MTHF) | >99 (Conversion) | mdpi.com |

| Methyl 2-furoate | ZrO₂ | Acetic Acid | Cross-Ketonization (to 2-acetyl furan) | 87 (Selectivity) | researchgate.net |

Furthermore, catalytic cross-ketonization has been demonstrated for the synthesis of acyl furans from methyl 2-furoate and carboxylic acids over a zirconium dioxide (ZrO₂) catalyst. researchgate.net This suggests that the carboxylic acid moiety of this compound could potentially undergo catalytic decarboxylative coupling with other carboxylic acids.

Exploration of Biological Activity Potential and Mechanistic Insights for Furan Substituted Propanoic Acids

In Vitro Studies on General Bioactivity Classes (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)

Furan-substituted propanoic acids and related furan (B31954) derivatives have been the subject of numerous in vitro studies to evaluate their potential as therapeutic agents. These investigations have revealed significant bioactivities across several classes.

Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown notable antimicrobial activity. mdpi.comnih.gov At a concentration of 64 µg/mL, these compounds demonstrated good activity against the yeast-like fungi Candida albicans. mdpi.com They also exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov Other studies on various furan derivatives have confirmed their broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria. ijabbr.comutripoli.edu.lyresearchgate.net For instance, certain 2,4-disubstituted furan derivatives have shown potent activity against Proteus vulgaris and Escherichia coli. utripoli.edu.ly

Anti-inflammatory Activity: The anti-inflammatory potential of furan derivatives is well-documented. nih.govmdpi.comijabbr.com Some furan-containing amides and acetylenic furan hybrids have shown very promising anti-inflammatory results in vitro. mdpi.com The anti-inflammatory properties of natural furan fatty acids appear to be closely associated with their high antioxidant capabilities. nih.gov In vitro assays, such as the inhibition of albumin denaturation (IAD), have been used to assess these properties. For example, some newly synthesized furan hybrid molecules exhibited high IAD activity, comparable to or even better than standard anti-inflammatory drugs like ketoprofen. mdpi.com

Antioxidant Activity: Many furan derivatives have been identified as significant antioxidants. nih.govresearchgate.net Their antioxidant activity is often attributed to the electron transferability of the furan ring, which can scavenge free radicals like peroxyl radicals. nih.gov The antioxidant potential of synthesized furan derivatives has been evaluated using various assays, including DPPH free radical scavenging and hydrogen peroxide scavenging. mdpi.comnih.gov While some furan hybrid molecules showed reduced antioxidant activity compared to standards like ascorbic acid and quercetin, others with specific substitutions demonstrated considerable potency. mdpi.com For instance, a 2-(p-hydroxy phenyl styryl)-furan was found to have good antioxidant properties. researchgate.net

Interactive Data Table: In Vitro Bioactivities of Furan Derivatives

| Compound Class | Bioactivity | Test Organism/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity at 64 µg/mL concentration. | mdpi.comnih.gov |

| Furan hybrid molecules | Anti-inflammatory | Inhibition of Albumin Denaturation (IAD) | High IAD activity, some superior to ketoprofen. | mdpi.com |

| Furan hybrid molecules | Antioxidant | DPPH radical scavenging | Activity varies with substitution; some compounds show higher activity than others in the series. | mdpi.com |

| 2-(p-hydroxy phenyl styryl)-furan | Antioxidant | DPPH radical scavenging | Good antioxidant properties with an IC50 of ~40 μM. | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivatives | Antimicrobial | Various bacterial and fungal strains | Significant inhibition observed, with MICs in the range of 150.7–295 μg/mL for some derivatives. | mdpi.com |

Mechanistic Pathways of Observed Biological Effects

The diverse biological activities of furan-substituted propanoic acids and their analogues can be attributed to their interaction with various molecular targets and the modulation of cellular pathways.

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov Certain novel heterocyclic compounds derived from furanones have demonstrated potent dual inhibition of COX-2 and 15-LOX, which could lead to a broader spectrum of anti-inflammatory effects. nih.govtandfonline.comtandfonline.com For example, specific pyridazinone derivatives synthesized from furanones were identified as highly promising anti-inflammatory agents due to their dual COX-2/15-LOX inhibitory activities. nih.govtandfonline.com

In addition to COX/LOX, other enzymes have been identified as targets for furan-containing structures. For instance, a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate inhibitory activity against aromatase (P450AROM, CYP19), an enzyme involved in estrogen biosynthesis. nih.gov Interestingly, the corresponding furan-2-yl derivatives were devoid of this activity, highlighting the crucial role of the fused benzene (B151609) ring in the benzofuran (B130515) structure for enzyme binding. nih.gov

Furan-containing molecules have been shown to interact with various receptors, influencing their activity. A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were designed and synthesized as agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov These compounds displayed varying potencies and efficacies among the different NMDA receptor subtypes (GluN1/2A-D), indicating that the furan scaffold can be tailored for subtype-selective receptor modulation. nih.gov

Furthermore, the furan ring has been incorporated into ligands targeting cannabinoid receptors. nih.gov In a study focused on developing potent and selective cannabinoid-2 (CB2) receptor ligands, a furan-2-yl group was part of the structure of a highly effective compound. nih.gov These findings suggest that the furan moiety can be a key component in designing ligands with specific receptor-binding profiles.

Furan derivatives can exert their biological effects by modulating key cellular signaling pathways. nih.govnih.gov Natural furan derivatives have been shown to have regulatory effects on various cellular activities by modifying pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathways. nih.govnih.gov

In the context of cellular metabolism, the detoxification of furan aldehydes like furfural (B47365) is a critical process in microbial cells. nih.gov This detoxification is primarily carried out by NADH- and/or NADPH-dependent oxidoreductases that convert the aldehydes into less toxic alcohols. nih.gov Elevating the activity of these dehydrogenases and enhancing cofactor regeneration can improve the conversion of furan aldehydes, demonstrating a direct modulation of a metabolic pathway. nih.govresearchgate.net

Structure-Activity Relationships (SAR) for Furan-Substituted Propanoic Acids and Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and efficacy of furan-based compounds. ijabbr.com Systematic modifications to the chemical structure of furan derivatives can reveal how these changes affect their biological activity. ijabbr.com

For a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives acting as NMDA receptor agonists, the introduction of an ortho-substitution on a phenyl ring attached to the furan was found to improve agonist potency at several receptor subtypes. nih.gov This indicates that steric and electronic effects at specific positions can significantly influence receptor interaction.

In the case of aromatase inhibitors, the SAR study of benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanol derivatives revealed the essential role of the benzene ring of the benzofuran component for enzyme binding. nih.gov The furan-2-yl derivatives without this fused ring were inactive, demonstrating a strict structural requirement for activity. nih.gov

Lipophilicity has also been identified as an important physicochemical parameter influencing the bioactivity of furan derivatives. mdpi.com For some furan hybrid molecules, lipophilicity was shown to influence their anti-inflammatory activity, as assessed by albumin protection. mdpi.com

Bioisosteric Modifications and Their Influence on Bioactivity Profiles

Bioisosteric replacement is a widely used strategy in drug design to enhance the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. nih.govdrughunter.com This involves substituting a functional group with another that has similar physical and chemical properties. drughunter.com

The carboxylic acid group, a common feature in furan-substituted propanoic acids, is often a target for bioisosteric replacement to improve properties like membrane permeability and oral bioavailability. nih.govnih.gov Non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other heterocyclic rings. drughunter.comnih.gov For example, replacing a carboxylic acid with a tetrazole ring can maintain comparable acidity while increasing lipophilicity. drughunter.com

The furan ring itself can also be considered in bioisosteric replacements. Quantum and classical evaluations have been used to compare the properties of carboxylic acid, furan, and sulfonamide as potential bioisosteres. nih.gov Such studies help in understanding the similarities and differences in their electronic properties, which can guide the design of new analogues with modified bioactivity profiles. nih.gov The success of any bioisosteric replacement is highly context-dependent, and careful evaluation is needed to ensure that the modification leads to a favorable outcome. drughunter.com

Advanced Applications and Future Research Directions for 2 Furan 3 Yl 2 Methylpropanoic Acid

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 2-(Furan-3-yl)-2-methylpropanoic acid makes it a valuable chiral building block, or synthon, for asymmetric synthesis. nih.gov In the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is continually rising, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. nih.gov The furan (B31954) moiety itself is a versatile precursor in organic synthesis, capable of participating in a wide range of transformations. acs.org

Future research will likely focus on utilizing the resolved enantiomers of this compound to introduce chirality in the synthesis of more complex molecules. Its structural rigidity and defined stereochemistry can be exploited to control the formation of new stereocenters in subsequent reactions. For instance, it can be used in diastereoselective reactions where the existing chiral center directs the stereochemical outcome of a new center being formed. mdpi.com Methodologies such as the stereoselective synthesis of chiral tertiary alcohols from substituted olefins could be adapted, using the furan group to influence the reaction's regio- and stereoselectivity. researchgate.net

The development of synthetic routes that leverage this chiral synthon is an active area of investigation. This includes its application in asymmetric Diels-Alder reactions, where the furan can act as a diene, or in stereoselective alkylations. mdpi.com The ability to construct complex chiral molecules from readily available starting materials is a cornerstone of modern organic chemistry, and this compound is poised to be a useful tool in this endeavor. nih.gov

Integration into Complex Molecular Architectures and Hybrid Molecules

The structural attributes of this compound make it an attractive candidate for incorporation into larger, more complex molecular architectures and hybrid molecules. The furan ring can be integrated into the main chain of polymers, influencing their electronic and physical properties. nih.govcore.ac.uk For example, the incorporation of furan has been shown to be advantageous in creating low band-gap polymers for organic solar cells. nih.gov

The carboxylic acid group provides a convenient handle for covalent attachment to other molecular scaffolds. This is particularly useful in the synthesis of macrocycles, a class of molecules with significant therapeutic potential. nih.govnih.gov Macrolactonization and macrolactamization are common strategies for synthesizing macrocycles, and these reactions rely on the activation of a carboxylic acid moiety. nih.gov The this compound unit could be incorporated into a linear precursor, which is then cyclized to form a novel macrocycle with a furan ring embedded in its structure. core.ac.uk

Furthermore, the synthesis of hybrid molecules, which combine two or more distinct pharmacophoric units, is a growing trend in drug discovery. The this compound scaffold can be coupled with other bioactive moieties to create hybrid compounds with potentially synergistic or novel biological activities. The carboxylic acid can be converted to an amide, ester, or other functional group to link it to another molecule, such as a peptide or a different heterocyclic system. nih.gov

Table 1: Potential Complex Architectures Incorporating this compound

| Architecture Type | Potential Role of the Compound | Example of a Related System |

| Conjugated Polymers | Monomeric unit to tune electronic properties | Furan-containing polymers for solar cells nih.gov |

| Macrocycles | Chiral building block for macrocycle synthesis | Macrocyclization via carboxylic acid activation nih.gov |

| Hybrid Molecules | Scaffold for linking to other bioactive moieties | Furan-based hybrid molecules researchgate.net |

| Dendrimers | Core or branching unit | Carboxylic acid-terminated dendrimers |

Development of Targeted Molecular Probes for Biological Systems

Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes in living systems. nih.gov The furan scaffold has been successfully utilized in the design of fluorescent probes for applications such as cancer cell imaging. nih.govnih.gov this compound can serve as a core structure for the development of novel targeted molecular probes.

The carboxylic acid group is particularly advantageous as it provides a site for the attachment of a fluorophore (a light-emitting molecule) and a targeting ligand. The targeting ligand, such as a peptide or a small molecule, can direct the probe to a specific biological target, such as a receptor or enzyme of interest. Upon binding to the target, a change in the fluorescence signal can be observed, allowing for the visualization and quantification of the target.

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers another exciting avenue for the application of this compound. nih.gov Furan derivatives have been used in bioorthogonal reactions for applications like site-selective protein conjugation. nih.govresearchgate.net The this compound could be modified to incorporate a reactive handle for bioorthogonal ligation, enabling its use in "click chemistry" to label biomolecules in live cells. The development of superbright turn-on probes, where the fluorescence is significantly enhanced upon reacting with the target, is a key goal in this field. nih.gov

Computational Design and Predictive Modeling for Novel Analogues with Desired Properties

Computational chemistry and molecular modeling have become integral to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and reducing the need for extensive trial-and-error synthesis. researchgate.net Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of molecules like this compound and its potential analogues. nih.gov

By creating computational models, researchers can predict various drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), for novel analogues of the parent compound. researchgate.net This in silico screening can help prioritize which new molecules to synthesize, saving time and resources. nih.gov For example, modifications to the furan ring or the propanoic acid side chain can be modeled to predict their impact on binding to a specific biological target or on their pharmacokinetic profile. researchgate.net

Predictive modeling can also be used to explore the conformational landscape of the molecule and its interaction with target proteins. medmedchem.com Molecular docking studies can simulate the binding of different analogues to the active site of an enzyme or receptor, providing insights into the key interactions that govern binding affinity and selectivity. nih.gov This information is invaluable for designing new compounds with improved potency and a better side-effect profile. The integration of artificial intelligence and machine learning is further enhancing the power of these predictive models in chemical and pharmaceutical research. researchgate.net

Table 2: Computational Methods for Analog Design

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculation | Reactivity, stability, spectroscopic data nih.gov |

| Molecular Docking | Simulating ligand-protein binding | Binding affinity, binding mode nih.gov |

| ADMET Prediction | In silico screening for drug-likeness | Pharmacokinetics, toxicity researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Biological activity of new analogues nih.gov |

Potential Role as Intermediates in Pharmaceutical Synthesis

The furan ring is a common motif in many biologically active compounds and approved drugs. nih.gov Furan derivatives are utilized for their antibacterial, anti-inflammatory, and antiviral properties, among others. ontosight.ai Consequently, substituted furans, including furan-3-carboxylic acid derivatives, are important intermediates in pharmaceutical synthesis. nih.govgoogle.com The oxidative degradation of a furan ring to a carboxylic acid is a known synthetic strategy, highlighting the furan's role as a surrogate for a carboxyl group. osi.lv

This compound, with its specific substitution pattern, represents a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The furan-3-carboxylic acid scaffold is a known building block in medicinal chemistry. google.com The additional 2-methylpropanoic acid moiety introduces a chiral center and a different substitution pattern that can be exploited to create novel drug candidates. For example, furan-3-carboxamides have been synthesized and shown to possess significant antimicrobial activity. nih.gov The title compound could serve as a precursor to a new class of such amides.

The development of new synthetic routes to access this intermediate and its subsequent elaboration into more complex molecules is an area of active research. Its use could lead to the discovery of new drugs with improved efficacy, selectivity, and pharmacokinetic properties. The versatility of the furan ring allows for a wide range of chemical modifications, making it a powerful platform for generating diverse libraries of compounds for high-throughput screening. acs.org

Advanced Separation and Purification Techniques for Enantiomers and Diastereomers